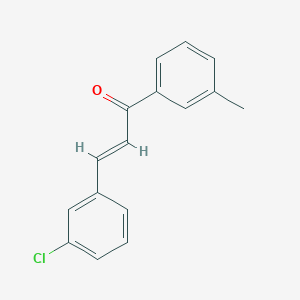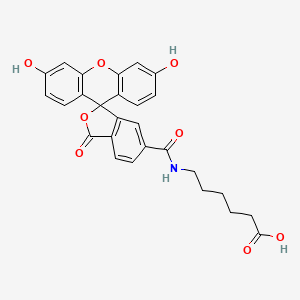
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-piperazine-carboxylic acid amide hydrochloride (4-BPCA HCl) is an organic compound with a molecular formula of C13H18ClN3O2. It is a white crystalline solid with a melting point of 82-83°C. 4-BPCA HCl is used in various scientific research applications, including in biochemical and physiological studies. It is also used as a reagent for the synthesis of other organic compounds.
科学的研究の応用
4-BPCA HCl is used in scientific research applications as a reagent for the synthesis of other organic compounds. It is also used as a catalyst in organic synthesis reactions. Additionally, 4-BPCA HCl has been used to study the effects of certain drugs on the central nervous system. It has been used in the synthesis of drugs such as 5-HT1A agonists and 5-HT2A antagonists, which have been studied for their potential therapeutic effects in the treatment of depression and anxiety.
作用機序
4-BPCA HCl is believed to act as an agonist of the 5-HT1A receptor, which is a serotonin receptor located in the central nervous system. It binds to the 5-HT1A receptor and activates it, leading to a cascade of biochemical and physiological effects. These effects include increased serotonin production, which can help regulate mood, anxiety, and other psychological functions.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by 4-BPCA HCl has been shown to produce a variety of biochemical and physiological effects. These include increased serotonin production, increased dopamine production, increased norepinephrine production, and increased GABA production. Additionally, 4-BPCA HCl has been shown to reduce inflammation and oxidative stress. It has also been shown to have anxiolytic, antidepressant, and anti-addictive effects.
実験室実験の利点と制限
4-BPCA HCl has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to synthesize, and the reaction is relatively fast. Additionally, 4-BPCA HCl is non-toxic and has a low melting point, making it easy to work with.
However, there are some limitations to using 4-BPCA HCl in laboratory experiments. It is not very soluble in water, so it must be dissolved in a solvent such as ethanol or dimethyl sulfoxide. Additionally, 4-BPCA HCl is not very stable and can degrade over time.
将来の方向性
There are many potential future directions for research involving 4-BPCA HCl. One potential direction is to further study the effects of 4-BPCA HCl on the central nervous system. This could include studying the effects of 4-BPCA HCl on anxiety, depression, and other psychological disorders. Additionally, further research could be conducted on the use of 4-BPCA HCl in the synthesis of other organic compounds. Finally, research could be conducted on the potential therapeutic uses of 4-BPCA HCl, such as in the treatment of addiction and other neurological disorders.
合成法
4-BPCA HCl can be synthesized by a reaction between 4-benzylpiperazine and chloroacetic acid in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction produces a salt which is then crystallized and filtered to yield 4-BPCA HCl.
特性
IUPAC Name |
4-benzylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H2,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQGJWCRPDHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








carbamate](/img/structure/B6325879.png)





